(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1344931-13-0
VCID: VC3013095
InChI: InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m0/s1
SMILES: CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol

CAS No.: 1344931-13-0

Cat. No.: VC3013095

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol - 1344931-13-0

Specification

CAS No. 1344931-13-0
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (1S)-1-(4-methyl-3-nitrophenyl)ethanol
Standard InChI InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m0/s1
Standard InChI Key AFEJLWMIIDXXMN-ZETCQYMHSA-N
Isomeric SMILES CC1=C(C=C(C=C1)[C@H](C)O)[N+](=O)[O-]
SMILES CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]

Introduction

(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . This compound is a chiral alcohol, indicating it has a specific three-dimensional arrangement of atoms, which is crucial for its chemical and biological properties. The compound is structurally similar to other nitrophenyl derivatives, which often exhibit interesting pharmacological and chemical properties.

Synthesis and Preparation

While specific synthesis methods for (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol are not widely documented, compounds with similar structures are typically synthesized through reactions involving nitroaromatics and alcohols. For instance, the synthesis might involve the reduction of a nitroaromatic ketone or aldehyde to form the alcohol, followed by stereoselective reduction to achieve the desired (1S) configuration.

Biological and Chemical Applications

Nitrophenyl derivatives are known for their potential biological activities, including antibacterial and antifungal properties. Although specific data on (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol is limited, related compounds have shown promising results in these areas . The compound could also serve as a precursor for synthesizing more complex molecules with potential pharmaceutical applications.

Safety and Handling

As with many organic compounds, handling (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol requires caution. While specific safety data for this compound is not readily available, nitroaromatic compounds can be hazardous if not handled properly. General precautions include wearing protective gear and ensuring good ventilation when handling such substances.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator